(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
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Overview
Description
Preparation Methods
The synthetic route for LAS-191954 involves multiple steps, starting with the preparation of the core pyrrolo[2,1-f][1,2,4]triazine structure. The key intermediate is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods for LAS-191954 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
LAS-191954 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its activity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of LAS-191954.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LAS-191954 has a wide range of scientific research applications:
Mechanism of Action
LAS-191954 exerts its effects by selectively inhibiting the PI3Kδ isoform. This inhibition disrupts the PI3K signaling pathway, which is crucial for various cellular processes such as metabolism, proliferation, and differentiation . By targeting PI3Kδ, LAS-191954 modulates immune cell functions, reducing inflammation and immune responses .
Comparison with Similar Compounds
LAS-191954 is unique due to its high selectivity and potency for the PI3Kδ isoform. Similar compounds include:
Idelalisib: Another PI3Kδ inhibitor used in the treatment of B cell malignancies.
Duvelisib: A dual PI3Kδ and PI3Kγ inhibitor with applications in hematologic cancers.
Copanlisib: A pan-PI3K inhibitor with activity against multiple PI3K isoforms.
Compared to these compounds, LAS-191954 offers a more selective inhibition of PI3Kδ, potentially reducing off-target effects and improving therapeutic outcomes .
Properties
IUPAC Name |
2-[(1S)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N9O/c1-12(26-18-15(10-22)17(23)24-11-25-18)19-27-28-8-7-13(9-21)16(28)20(30)29(19)14-5-3-2-4-6-14/h2-8,11-12H,1H3,(H3,23,24,25,26)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMWKKVIZAIAHU-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN2C=CC(=C2C(=O)N1C3=CC=CC=C3)C#N)NC4=NC=NC(=C4C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN2C=CC(=C2C(=O)N1C3=CC=CC=C3)C#N)NC4=NC=NC(=C4C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N9O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403947-26-1 |
Source
|
Record name | LAS-191954 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403947261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LAS-191954 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MK0TQ597B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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